molecular formula C17H25NO4S B3441446 ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate

ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate

Cat. No.: B3441446
M. Wt: 339.5 g/mol
InChI Key: YBPUJEWDNZDTSJ-UHFFFAOYSA-N
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Description

Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MES, is a widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol and dichloromethane. MES is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.

Mechanism of Action

The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity. It deprotonates acidic compounds, such as alcohols and carboxylic acids, to form their corresponding anions. This anion then reacts with the electrophile in the reaction to form the desired product. The basicity of this compound is due to the presence of the piperidine ring, which stabilizes the negative charge on the nitrogen atom.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.

Advantages and Limitations for Lab Experiments

Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages as a base in organic reactions. It has a high basicity, which makes it an effective deprotonating agent. It is also relatively inexpensive and readily available. However, this compound has some limitations as well. It is not soluble in nonpolar solvents, which limits its use in some reactions. Additionally, it can undergo side reactions such as epimerization and dealkylation, which can affect the yield and purity of the desired product.

Future Directions

There are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry. One area of research is the development of new synthetic methods using this compound as a catalyst. Another area of research is the use of this compound in the synthesis of chiral compounds, as the piperidine ring can impart chirality to the product. Additionally, the use of this compound in the synthesis of complex natural products is an area of active research. Finally, the development of new derivatives of this compound with improved properties is another area of future research.
Conclusion:
In conclusion, this compound is a widely used reagent in organic chemistry due to its strong basicity and low nucleophilicity. It is used as a base in various reactions and as a catalyst in the synthesis of various compounds. The mechanism of action of this compound involves its strong basicity, which deprotonates acidic compounds. While there is limited research on the biochemical and physiological effects of this compound, it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in organic chemistry, including the development of new synthetic methods and the use of this compound in the synthesis of chiral compounds and complex natural products.

Scientific Research Applications

Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is widely used in organic chemistry as a base for various reactions such as Michael addition, aldol condensation, and Friedel-Crafts acylation. It is also used as a catalyst in the synthesis of various compounds such as biologically active molecules, pharmaceuticals, and agrochemicals. Additionally, this compound is used in the synthesis of polymers and as a stabilizer for emulsions.

Properties

IUPAC Name

ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-5-22-17(19)15-6-8-18(9-7-15)23(20,21)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPUJEWDNZDTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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